N-[(4-methoxythian-4-yl)methyl]-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO2S/c1-21-14(6-8-22-9-7-14)10-19-13(20)11-2-4-12(5-3-11)15(16,17)18/h2-5H,6-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHNHLDOWPWYJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxythian-4-yl)methyl]-4-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Methoxythianylmethyl Intermediate: This step involves the synthesis of the methoxythianylmethyl group, which can be achieved through the reaction of 4-methoxythiophenol with formaldehyde under acidic conditions to form the corresponding thioether.
Coupling with 4-(Trifluoromethyl)benzoic Acid: The methoxythianylmethyl intermediate is then coupled with 4-(trifluoromethyl)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxythian-4-yl)methyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding sulfoxide or sulfone.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[(4-methoxythian-4-yl)methyl]-4-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4-methoxythian-4-yl)methyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[(4-methoxythian-4-yl)methyl]-4-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound is used as a therapeutic agent to treat leukemia and has a similar benzamide structure.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound is synthesized via Schiff bases reduction route and is used as a starting material for the synthesis of azo dyes and dithiocarbamates.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
N-[(4-Methoxythian-4-yl)methyl]-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H12F3NOS
- Molecular Weight : 303.30 g/mol
- CAS Number : Not widely reported but can be derived from its components.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its interactions with various biological targets, particularly in cancer therapy and metabolic diseases.
- Inhibition of Enzymatic Activity : This compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to reduced tumor growth and proliferation.
- Antioxidant Properties : Preliminary studies suggest that it may exert antioxidant effects, which can mitigate oxidative stress-related damage in cells.
- Modulation of Signal Transduction Pathways : It appears to influence pathways related to cell survival and apoptosis, particularly through modulation of kinase activity.
Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of benzamides similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicated that the trifluoromethyl group plays a crucial role in enhancing the compound's potency against cancer cells .
Metabolic Effects
Research has indicated the potential use of this compound in managing metabolic disorders such as diabetes. It was found to modulate glucose uptake in muscle cells, suggesting a role in improving insulin sensitivity .
Case Studies
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-[(4-methoxythian-4-yl)methyl]-4-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling a thiane-derived amine with a trifluoromethyl benzoyl chloride derivative. Key steps include:
- Ice-bath cooling (0°C) to control exothermic reactions during acyl chloride addition .
- Use of dichloromethane (CH₂Cl₂) as a solvent and argon atmosphere to prevent moisture interference .
- Purification via vacuum filtration and drying under reduced pressure (70°C) to isolate the product as a white powder .
- Optimization : Adjust equivalents of reagents (e.g., potassium carbonate as a base) and monitor reaction progress via TLC or HPLC .
Q. What safety protocols are essential for handling this compound during synthesis?
- Risk Mitigation :
- Conduct a hazard analysis for reagents like trifluoromethyl benzoyl chloride (corrosive) and sodium pivalate (flammable) .
- Use fume hoods , gloves, and goggles due to potential mutagenicity (Ames II testing shows mutagenicity comparable to benzyl chloride) .
- Store the compound away from heat and light, as decomposition occurs upon heating (DSC data) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural Confirmation :
- ¹H/¹³C NMR to verify methoxythiane and benzamide moieties .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- Purity Assessment :
- HPLC with UV detection (λ = 254 nm) to ensure >95% purity .
Advanced Research Questions
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Stability Studies :
- Perform accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways .
- Use DSC/TGA to identify thermal decomposition thresholds (reported decomposition at ~150°C) .
- Implications : Adjust storage conditions (desiccants, inert atmosphere) and solvent systems (avoid polar aprotic solvents at high temps) .
Q. What mechanistic insights explain the compound’s interactions with biological targets?
- Target Engagement :
- Molecular docking (e.g., UCSF Chimera) to predict binding to enzymes like kinases or proteases .
- Surface plasmon resonance (SPR) to measure binding affinity (KD) for receptors .
- Functional Assays :
- Use cell-based assays (e.g., luciferase reporters) to evaluate inhibition of signaling pathways (e.g., NF-κB or MAPK) .
Q. How can structural modifications enhance the compound’s bioactivity or reduce toxicity?
- SAR Studies :
- Replace the methoxythiane group with morpholine or piperazine to alter solubility and target selectivity .
- Introduce electron-withdrawing groups (e.g., nitro) on the benzamide ring to improve metabolic stability .
- Toxicology :
- Conduct in vitro hepatotoxicity assays (e.g., HepG2 cell viability) and compare with Ames II mutagenicity data .
Contradictions and Validation
- Mutagenicity Data : While Ames II testing suggests low mutagenicity , conflicting reports for similar anomeric amides warrant follow-up micronucleus assays .
- Synthetic Yields : Yields vary between 70–89% depending on base (sodium carbonate vs. potassium carbonate); replicate with controlled stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
